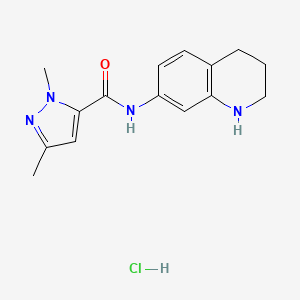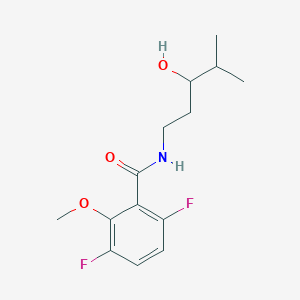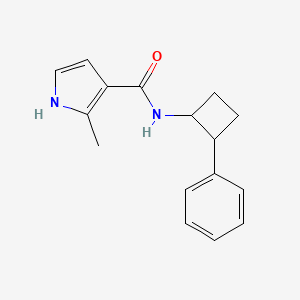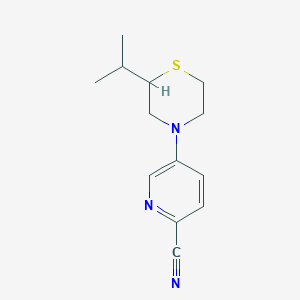![molecular formula C10H15F3N2O B7639492 5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPPN and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of HPPN is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. HPPN has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. HPPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPN has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HPPN inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of AKT. HPPN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that HPPN has low toxicity and is well tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
HPPN has several advantages for lab experiments, including its high purity and stability. HPPN can be easily synthesized and purified, making it a suitable compound for use in various scientific applications. However, HPPN has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of HPPN. One direction is the development of new synthetic methods for HPPN that improve yield and purity. Another direction is the evaluation of HPPN for its potential applications in drug discovery and development. HPPN may have applications as a lead compound for the development of new anticancer drugs. Additionally, the study of the mechanism of action of HPPN may provide insights into the regulation of cell growth and survival.
Synthesemethoden
HPPN can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)pyrrolidine with 5-bromopentanenitrile in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)pyrrolidine with 5-chloropentanenitrile in the presence of a palladium catalyst. The yield and purity of HPPN depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
HPPN has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, HPPN has been evaluated for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. In material science, HPPN has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, HPPN has been used as a chiral auxiliary for the synthesis of optically active compounds.
Eigenschaften
IUPAC Name |
5-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c11-10(12,13)9(16)4-7-15(8-9)6-3-1-2-5-14/h16H,1-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGIMMGYMFKJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)

![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)

![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)

